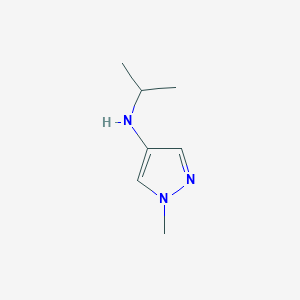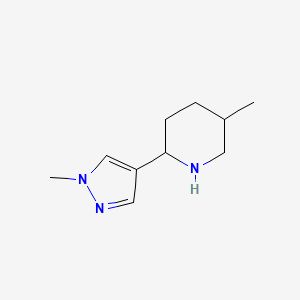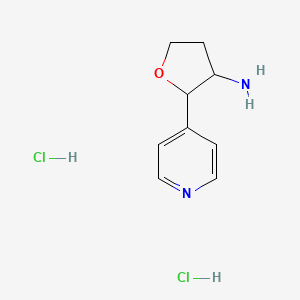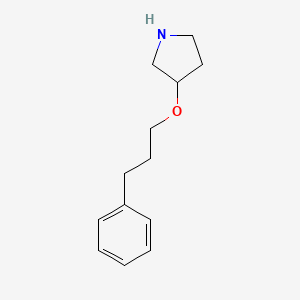
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, making it less hydrophobic.
1-methyl-N-(propan-2-yl)-1H-imidazole-4-carboxamide: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties.
1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide: Features an indole ring, which significantly alters its biological activity.
Uniqueness
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)9-7-4-8-10(3)5-7/h4-6,9H,1-3H3 |
InChI Key |
AAXUWNCTORGYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)


![4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13271535.png)
amine](/img/structure/B13271540.png)
![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![4-[3-(Cyclopropylamino)butyl]phenol](/img/structure/B13271559.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)
![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)

![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B13271586.png)

